molecular formula C7H5N3O B3030534 5-Acetylpyrazine-2-carbonitrile CAS No. 916333-43-2

5-Acetylpyrazine-2-carbonitrile

Cat. No.: B3030534
CAS No.: 916333-43-2
M. Wt: 147.13
InChI Key: SRCTYSHBUFUPHW-UHFFFAOYSA-N
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Description

5-Acetylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C7H5N3O . It is a derivative of pyrazine, characterized by the presence of an acetyl group at the 5-position and a nitrile group at the 2-position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyrazine-2-carbonitrile typically involves the reaction of 5-bromopyrazine-2-carbonitrile with tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst, such as bis-triphenylphosphine-palladium(II) chloride , in N,N-dimethylformamide at 85°C . This method yields the desired compound with a moderate yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Acetylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The acetyl and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazine derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: 5-Acetylpyrazine-2-carbonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Acetylpyrazine-2-carbonitrile depends on its specific applicationThe acetyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 5-Methylpyrazine-2-carbonitrile
  • 5-Ethylpyrazine-2-carbonitrile
  • 5-Propylpyrazine-2-carbonitrile

Comparison: 5-Acetylpyrazine-2-carbonitrile is unique due to the presence of both an acetyl and a nitrile group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its methyl, ethyl, and propyl analogs .

Properties

IUPAC Name

5-acetylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-5(11)7-4-9-6(2-8)3-10-7/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCTYSHBUFUPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743928
Record name 5-Acetylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916333-43-2
Record name 5-Acetylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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